Cas no 1243379-95-4 (4-(tert-Butyl)-3-cyclopropoxy-N,N-dimethylbenzamide)
4-(tert-Butyl)-3-cyclopropoxy-N,N-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- MB27861
- 4-TERT-BUTYL-3-CYCLOPROPOXY-N,N-DIMETHYLBENZAMIDE
- 1243379-95-4
- 4-tert-butyl-3-cyclopropyloxy-N,N-dimethylbenzamide
- 4-(tert-Butyl)-3-cyclopropoxy-N,N-dimethylbenzamide
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- Inchi: 1S/C16H23NO2/c1-16(2,3)13-9-6-11(15(18)17(4)5)10-14(13)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3
- InChI Key: ZXPYNYNABWKEIA-UHFFFAOYSA-N
- SMILES: O(C1C=C(C(N(C)C)=O)C=CC=1C(C)(C)C)C1CC1
Computed Properties
- Exact Mass: 261.172878976g/mol
- Monoisotopic Mass: 261.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 29.5Ų
4-(tert-Butyl)-3-cyclopropoxy-N,N-dimethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B709950-1mg |
4-(tert-Butyl)-3-cyclopropoxy-N,N-dimethylbenzamide |
1243379-95-4 | 1mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B709950-10mg |
4-(tert-Butyl)-3-cyclopropoxy-N,N-dimethylbenzamide |
1243379-95-4 | 10mg |
$ 1499.00 | 2023-04-18 |
4-(tert-Butyl)-3-cyclopropoxy-N,N-dimethylbenzamide Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 4-(tert-Butyl)-3-cyclopropoxy-N,N-dimethylbenzamide
Professional Introduction to 4-(tert-Butyl)-3-cyclopropoxy-N,N-dimethylbenzamide (CAS No. 1243379-95-4)
4-(tert-Butyl)-3-cyclopropoxy-N,N-dimethylbenzamide, with the chemical identifier CAS No. 1243379-95-4, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This molecule, characterized by its unique structural framework, combines a benzamide core with substituents that enhance its pharmacological potential. The presence of a tert-butyl group and a cyclopropoxy moiety contributes to its distinct chemical properties, making it a subject of interest for further exploration in drug discovery and development.
The benzamide moiety is a well-known pharmacophore in medicinal chemistry, often found in therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. The introduction of the tert-butyl group at the 4-position of the benzene ring introduces steric hindrance, which can influence the compound's binding affinity and selectivity. This modification is particularly valuable in designing molecules that exhibit improved metabolic stability and reduced off-target effects.
The cyclopropoxy group at the 3-position adds another layer of complexity to the molecular structure. Cyclopropyl ethers and esters are known for their unique electronic and steric properties, which can modulate the bioactivity of adjacent functional groups. In the context of 4-(tert-butyl)-3-cyclopropoxy-N,N-dimethylbenzamide, this substituent may contribute to enhanced solubility and improved pharmacokinetic profiles, making it a promising candidate for further development.
N,N-dimethylation of the amide nitrogen is a common strategy in pharmaceutical chemistry to enhance lipophilicity and metabolic stability. This modification not only improves the compound's solubility in lipophilic environments but also extends its half-life in biological systems. The combination of these structural features makes 4-(tert-butyl)-3-cyclopropoxy-N,N-dimethylbenzamide a versatile scaffold for designing novel therapeutic agents.
Recent research in the field of medicinal chemistry has highlighted the importance of structural diversity in drug discovery. Compounds like 4-(tert-butyl)-3-cyclopropoxy-N,N-dimethylbenzamide exemplify how strategic modifications can lead to the identification of new lead compounds with improved pharmacological properties. Studies have shown that the presence of bulky substituents such as the tert-butyl group can enhance binding affinity by creating steric constraints that optimize receptor interactions.
In addition, computational modeling and molecular dynamics simulations have been instrumental in understanding the structural and dynamic properties of 4-(tert-butyl)-3-cyclopropoxy-N,N-dimethylbenzamide. These studies have provided insights into how the cyclopropoxy group influences molecular flexibility and conformational stability, which are critical factors in determining bioactivity. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the identification of promising candidates.
The synthesis of 4-(tert-butyl)-3-cyclopropoxy-N,N-dimethylbenzamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only enhance yield but also improve scalability, making it feasible for large-scale production.
The pharmacological profile of 4-(tert-butyl)-3-cyclopropoxy-N,N-dimethylbenzamide has been explored through various in vitro and in vivo studies. Initial findings suggest that this compound exhibits potential activity against multiple targets relevant to human health. For instance, preliminary data indicate that it may interact with enzymes involved in inflammatory pathways, offering a novel approach to modulate immune responses. Furthermore, its ability to cross cell membranes due to its lipophilic nature suggests potential applications in central nervous system disorders.
Ongoing research is focused on optimizing the pharmacological properties of 4-(tert-butyl)-3-cyclopropoxy-N,N-dimethylbenzamide through structure-activity relationship (SAR) studies. By systematically varying substituents on the benzene ring and amide moiety, researchers aim to identify analogs with enhanced potency, selectivity, and reduced toxicity. These efforts are supported by high-throughput screening technologies that enable rapid evaluation of large libraries of compounds.
The development of novel therapeutic agents requires a multidisciplinary approach, integrating expertise from organic chemistry, pharmacology, biochemistry, and computational science. The case of 4-(tert-butyl)-3-cyclopropoxy-N,N-dimethylbenzamide underscores the importance of collaboration across these disciplines to translate laboratory discoveries into clinical applications. As research progresses, this compound holds promise for addressing unmet medical needs through innovative drug design strategies.
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